molecular formula C28H34F3N3O7 B115087 Tafenoquine succinate CAS No. 106635-81-8

Tafenoquine succinate

Numéro de catalogue B115087
Numéro CAS: 106635-81-8
Poids moléculaire: 581.6 g/mol
Clé InChI: CQBKFGJRAOXYIP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tafenoquine succinate, also known as WR-238605, is an oral antimalarial drug. It is used to prevent and treat malaria . Tafenoquine is an 8-aminoquinoline analogue of primaquine . It was discovered by scientists at the Walter Reed Army Institute of Research in 1978 as a substitute for primaquine that would be more effective against relapsing vivax malaria .


Synthesis Analysis

An 11-step, 8-pot synthesis of Tafenoquine succinate was achieved in 42% overall yield using commercially available starting materials . This synthesis is more environmentally friendly and likely more economically attractive compared to previous manufacturing processes .


Molecular Structure Analysis

Tafenoquine is an 8-aminoquinoline analogue of primaquine which varies only on the presence of a 5-phenoxy group . The chemical formula of Tafenoquine succinate is C28H34F3N3O7 . The average molecular weight is 581.590 .


Chemical Reactions Analysis

Analytical methods for the quantification of Tafenoquine in human blood, plasma, and urine, and the 5,6-orthoquinone Tafenoquine metabolite in human plasma and urine have been validated . The procedure involved acetonitrile extraction of samples followed by ultra-high-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) .


Physical And Chemical Properties Analysis

Tafenoquine succinate has a molecular weight of 581.58 . It is recommended to be stored at 4°C in sealed storage, away from moisture .

Applications De Recherche Scientifique

Application in Malaria Treatment

  • Summary of Application : Tafenoquine succinate is an 8-aminoquinoline antimalarial drug approved by the FDA in 2018 for the radical cure of Plasmodium vivax malaria and preventive action against malaria . It’s used in adults and children at least 16 years old who are also using another medicine called chloroquine .
  • Methods of Application : The drug is administered orally. The currently recommended dose of tafenoquine is 300 mg in adults, which results in 70% of the maximal obtainable hypnozoiticidal effect .
  • Results or Outcomes : The drug has shown efficacy in preventing P. vivax recurrence. Increasing the dose to 7.5 mg/kg (i.e., 450 mg) would result in a 90% reduction in the risk of P. vivax recurrence .

Application in Babesiosis Treatment

  • Summary of Application : Tafenoquine succinate has shown potential in treating babesiosis, a potentially fatal tick-borne disease caused by intraerythrocytic Babesia parasites .
  • Methods of Application : The drug is administered orally, often in combination with other antibabesial agents to prevent potentially fatal relapses in immunocompromised hosts .
  • Results or Outcomes : The combination of tafenoquine and atovaquone achieves cure with no recrudescence in both models of human babesiosis. Moreover, elimination of B. duncani infection in animals following drug treatment also confers immunity to subsequent challenge .

Application in Leishmaniasis Treatment

  • Summary of Application : Tafenoquine succinate has been tested as a therapy for leishmaniasis, a neglected protozoan illness .

Application in P. falciparum Malaria Treatment

  • Summary of Application : Tafenoquine has been shown to be as effective as other quinolines at treating P. vivax infections, including primaquine, but its longer half-life allows a shorter time course, enhancing patient compliance and reducing cost .

Application in Babesiosis Elimination

  • Summary of Application : Tafenoquine-based combination therapies represent a significant step toward the elimination of babesiosis .
  • Methods of Application : The drug is administered orally, often in combination with other antibabesial agents to prevent potentially fatal relapses in immunocompromised hosts .
  • Results or Outcomes : Beyond clearing infections, the study indicates that tafenoquine alone or in combination with atovaquone confers sterile immunity, which means the parasites are completely eliminated from the body before they can replicate inside red blood cells .

Application in P. vivax Malaria Prevention

  • Summary of Application : Tafenoquine is used to prevent malaria caused by the Plasmodium vivax parasite. It’s for use in adults and children at least 16 years old who are also using another medicine called chloroquine .

Safety And Hazards

Common side effects of Tafenoquine include vomiting, headache, and dizziness . Other side effects may include methemoglobinemia, trouble sleeping, and anaphylaxis . In people with G6PD deficiency, red blood cell breakdown may occur . Use in pregnancy is not recommended .

Propriétés

IUPAC Name

butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBKFGJRAOXYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

106635-80-7 (Parent), 110-15-6 (Parent)
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10910065
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

581.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tafenoquine succinate

CAS RN

106635-81-8
Record name Tafenoquine succinate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106635818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tafenoquine succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10910065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106635-81-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAFENOQUINE SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL5J0B8VSS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of the product from example 2.2 (7.5 g, 15.2 mmol), ethanol (150 ml) and 5% Pd—C (2 g) was stirred under ca. 1 bar hydrogen for 24 hours at ambient temperature. The catalyst was filtered off and the solvent evaporated to leave a volume of ca. 25 ml. Succinic acid (2.3 g, 19.8 mmol) was added, and the mixture heated under reflux for 30 minutes. The solution was then cooled to 0–5° C., seeded with authentic target compound, and stirred for 2 hours. The crystalline product was filtered off, washed with ethanol (15 ml) and dried in vacuo at 50° C. for 24 hours to give 8-[(4-amino-1-methylbutyl)amino]-2,6-dimethoxy-4-methyl-5-(3-trifluoromethylphenoxy)quinoline succinate as an off-white crystalline solid (6.0 g, 68%).
Name
product
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tafenoquine succinate
Reactant of Route 2
Tafenoquine succinate
Reactant of Route 3
Tafenoquine succinate
Reactant of Route 4
Reactant of Route 4
Tafenoquine succinate
Reactant of Route 5
Reactant of Route 5
Tafenoquine succinate
Reactant of Route 6
Tafenoquine succinate

Citations

For This Compound
74
Citations
JA McIntyre, J Castaner, M Bayes - Drugs of the future, 2003 - access.portico.org
Malaria is a significant public health problem in developing and third world countries. Plasmodium falciparum and Plasmodium vivax parasites are responsible for the majority of cases …
Number of citations: 9 access.portico.org
JE Frampton - Drugs, 2018 - Springer
Tafenoquine (Krintafel™, Arakoda™), an orally-active 8-aminoquinoline anti-malarial drug, is a long-acting analogue of primaquine with activity against pre-erythrocytic (liver) and …
Number of citations: 58 idp.springer.com
AN Styka, DA Savitz… - Assessment of Long …, 2020 - ncbi.nlm.nih.gov
Tafenoquine, an 8-aminoquinoline, was discovered in 1978 by the Walter Reed Army Institute of Research during a search for a safer, more effective, and longer-acting drug than …
Number of citations: 1 www.ncbi.nlm.nih.gov
S Sana, M Abed - Research Journal of Pharmacy and …, 2021 - indianjournals.com
… Arakoda contains tafenoquine succinate, an antimalarial agent for oral administration. The structural formula of tafenoquine succinate is a synthetic analogue of primaquine5.…
Number of citations: 2 www.indianjournals.com
M Liu, S Ji, D Kondoh, EM Galon, J Li… - Antimicrobial agents …, 2021 - Am Soc Microbiol
Due to drug resistance, commonly used anti-Babesia drugs have limited efficacy against babesiosis and inflict severe side effects. Tafenoquine (TAF) was approved by the US Food and …
Number of citations: 14 journals.asm.org
C Tefé-Silva, NDVF Barbosa, AJ Fernandes… - Journal of Applied …, 2022 - japsr.in
Besides the intensification of control measures, Plasmodium vivax poses a major challenge for malaria elimination efforts. This type of malaria parasite causes a persistent liver stage …
Number of citations: 2 www.japsr.in
A Novitt-Moreno, A Martidis, V Gonzalez… - Travel Medicine and …, 2022 - Elsevier
Background Tafenoquine is a long-acting 8-aminoquinoline approved for antimalarial prophylaxis for ≤6 months. Additional data is needed to establish the drug's longer-term safety …
Number of citations: 6 www.sciencedirect.com
C Vuong, LH Xie, BMJ Potter, J Zhang… - Antimicrobial Agents …, 2015 - Am Soc Microbiol
… Tafenoquine succinate was reconstituted in double-distilled H 2 O (ddH 2 O) and administered at 100 μl/20 g. For each time point, whole-blood and liver samples were collected. …
Number of citations: 40 journals.asm.org
NC Waters, MD Edstein - … and prevention of malaria: antimalarial drug …, 2012 - Springer
… The formulated product of tafenoquine is a hard gelatin capsule containing 250 mg tafenoquine succinate equivalent to 200 mg of the free base. Tafenoquine capsules should be stored …
Number of citations: 22 link.springer.com
NPD Nanayakkara, AL Ager Jr, MS Bartlett… - Antimicrobial agents …, 2008 - Am Soc Microbiol
… Methemoglobin formation in dogs treated with NPC1161C succinate, tafenoquine succinate, or primaquine diphosphate, at 0.0116 mmol/kg orally on days 1 to 4. The doses in mg/kg for …
Number of citations: 81 journals.asm.org

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.